N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide
Overview
Description
N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide, also known as N-isopropylbenzamide, is a versatile molecule with a wide range of applications in the synthesis and research of various compounds and drugs. Its unique structure and properties make it an invaluable tool in the laboratory.
Scientific Research Applications
Psycho- and Neurotropic Properties
Research on compounds structurally related to N-(3-Amino-2-methylphenyl)-4-isopropoxybenzamide, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, has revealed potential psycho- and neurotropic effects. These substances have shown specific sedative effects, considerable anti-amnesic activity, and a potent anti-anxiety action in vivo studies (Podolsky, Shtrygol’, & Zubkov, 2017).
Electrocatalytic Determination
Another related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, has been utilized in the development of a high-sensitive biosensor for determining glutathione and piroxicam. This demonstrates the potential application of such compounds in analytical chemistry and biosensing technologies (Karimi-Maleh et al., 2014).
Cancer Research
In cancer research, derivatives of similar compounds, like (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), have been identified as kinesin spindle protein inhibitors. These compounds exhibit biochemical potency against cancer cells and have been considered for clinical development (Theoclitou et al., 2011).
Memory Enhancement and Acetylcholinesterase Inhibition
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential memory enhancers. These compounds have shown acetylcholinesterase-inhibiting activity, indicating their potential use in treating conditions like Alzheimer's disease (Piplani, Sharma, Mehta, & Malik, 2018).
Anticonvulsant Properties
Some 4-nitro-N-phenylbenzamides, which are structurally similar to this compound, have shown significant anticonvulsant properties. This highlights the potential therapeutic applications of these compounds in treating epilepsy and related disorders (Bailleux, Vallée, Nuyts, Hamoir, Poupaert, Stables, & Vamecq, 1995).
Antiviral Activity
A study on N-phenylbenzamide derivatives revealed their anti-EV 71 activities in vitro. Specific derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, were active against EV 71 strains, suggesting potential applications in antiviral drug development (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-propan-2-yloxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKWCFBNXGJYMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.